REACTION_CXSMILES
|
[O:1]1CCO[CH:2]1[CH2:6][C:7]1[CH:16]=[CH:15][C:10]2[C:11](=[O:14])[O:12][CH2:13][C:9]=2[CH:8]=1.Cl>O>[O:14]=[C:11]1[C:10]2[CH:15]=[CH:16][C:7]([CH2:6][CH:2]=[O:1])=[CH:8][C:9]=2[CH2:13][O:12]1
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Name
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|
Quantity
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61 g
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Type
|
reactant
|
Smiles
|
O1C(OCC1)CC1=CC2=C(C(OC2)=O)C=C1
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Name
|
|
Quantity
|
2.2 L
|
Type
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solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1.14 L
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
thermocouple, stir bar
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
equipped with a Claisen adapter
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Type
|
STIRRING
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Details
|
Then the mixture was stirred overnight at room temperature
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Duration
|
8 (± 8) h
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Type
|
EXTRACTION
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Details
|
The mixture was extracted three times with 2 L of ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The combined organic layers were concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1OCC2=C1C=CC(=C2)CC=O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |